molecular formula C16H25N3O2S2 B4733043 N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide

N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide

Cat. No. B4733043
M. Wt: 355.5 g/mol
InChI Key: RATRCSPQVNQSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide, also known as E3330, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. E3330 belongs to the class of compounds known as thioamides and is structurally similar to other thioamide-based compounds that have shown promising results in cancer research.

Mechanism of Action

N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide inhibits the activity of APE1/Ref-1 by binding to the redox-active cysteine residue at position 65 in the protein. This binding prevents the protein from carrying out its normal functions in DNA repair and redox signaling, leading to increased sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide has been shown to have a number of biochemical and physiological effects in cancer cells. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide is its specificity for APE1/Ref-1. Unlike other thioamide-based compounds that have been studied for their potential use in cancer therapy, N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide does not inhibit other enzymes that play critical roles in DNA repair and redox signaling. However, one of the limitations of N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are a number of potential future directions for research on N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide. One area of interest is the development of more soluble analogs of N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide that can be used in a wider range of lab experiments. Another area of interest is the development of combination therapies that include N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide and other chemotherapeutic agents. Finally, there is interest in exploring the potential use of N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide in the treatment of other diseases that are characterized by dysregulated redox signaling, such as neurodegenerative diseases.

Scientific Research Applications

N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide has been studied extensively for its potential use in cancer therapy. The compound has been shown to inhibit the activity of the enzyme APE1/Ref-1, which plays a critical role in DNA repair and redox signaling. Inhibition of APE1/Ref-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide a promising candidate for combination therapy.

properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-3,5-dimethylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2S2/c1-4-17-23(20,21)15-7-5-14(6-8-15)18-16(22)19-10-12(2)9-13(3)11-19/h5-8,12-13,17H,4,9-11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATRCSPQVNQSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CC(CC(C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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